3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a triazole ring, which is known for its stability and versatility in chemical reactions, and an ethoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens, alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, alcohol derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, suggesting its use in the development of new chemotherapeutic agents.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- 3-(3-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- 3-(3-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Uniqueness
3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione stands out due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to its methoxy, chloro, and bromo analogs. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)10-6-5-7-11(9-10)17-4-2/h3,5-7,9H,1,4,8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJLNSGCNUPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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